
2,4-Dichloro-5-ethynylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5-ethynylpyridine: is a chemical compound with the molecular formula C7H3Cl2N and a molecular weight of 172.01 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine atoms and an ethynyl group in its structure makes it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-ethynylpyridine can be achieved through various methods. One common method involves the reaction of 2,4-dichloropyridine with acetylene in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for the efficient production of this compound .
化学反応の分析
Types of Reactions: 2,4-Dichloro-5-ethynylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups, such as carboxylic acids or ketones.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alkenes or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include carboxylic acids, ketones, and other oxidized derivatives.
Reduction Reactions: Products include alkenes and alkanes.
科学的研究の応用
Chemistry: 2,4-Dichloro-5-ethynylpyridine is used as a building block in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It serves as a model compound for understanding the interactions of similar molecules with biological targets .
Medicine: Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as light-emitting diodes (LEDs) and other electronic components. Its unique properties make it suitable for use in high-performance materials .
作用機序
The mechanism of action of 2,4-Dichloro-5-ethynylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of chlorine atoms and an ethynyl group in its structure allows for specific interactions with target molecules, influencing their function and activity .
類似化合物との比較
2,4-Dichloropyridine: A similar compound with two chlorine atoms but lacking the ethynyl group.
2,5-Dichloro-3-ethynylpyridine: Another derivative with a different substitution pattern.
4-Ethynylpyridine: A compound with an ethynyl group but lacking chlorine atoms.
Uniqueness: 2,4-Dichloro-5-ethynylpyridine is unique due to the presence of both chlorine atoms and an ethynyl group in its structure. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
特性
分子式 |
C7H3Cl2N |
|---|---|
分子量 |
172.01 g/mol |
IUPAC名 |
2,4-dichloro-5-ethynylpyridine |
InChI |
InChI=1S/C7H3Cl2N/c1-2-5-4-10-7(9)3-6(5)8/h1,3-4H |
InChIキー |
PJBRTXSBJCAQHA-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CN=C(C=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


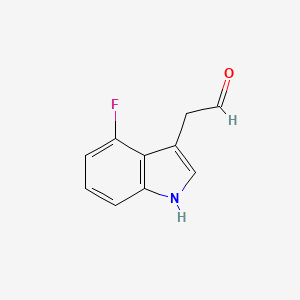
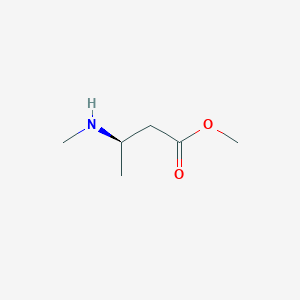
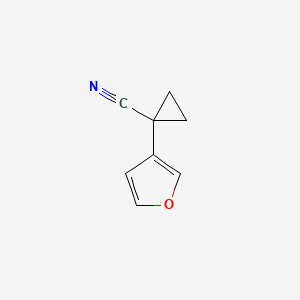



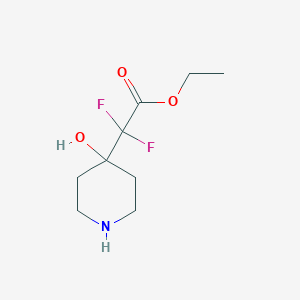
![1-[(4-Chloropyridin-2-yl)methyl]piperazine](/img/structure/B13615139.png)
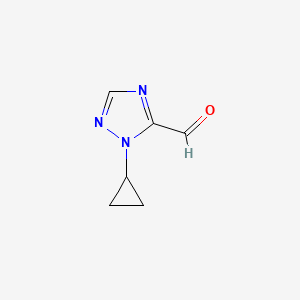
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13615154.png)
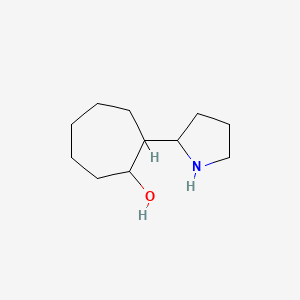
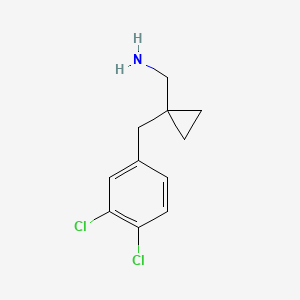

![3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13615178.png)
